Cas no 1251844-44-6 (Methyl 2-(Difluoromethyl)Isonicotinate)

Methyl 2-(Difluoromethyl)Isonicotinate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(difluoromethyl)pyridine-4-carboxylate
- Methyl 2-(Difluoromethyl)Isonicotinate
- DTXSID90732328
- AS-38994
- BAC84444
- SCHEMBL580680
- AKOS023601033
- MFCD22690248
- CS-0443403
- 4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester
- METHYL2-(DIFLUOROMETHYL)ISONICOTINATE
- Methyl 2-(difluoroMethyl)
- 1251844-44-6
- TQU0371
- DB-091652
- CHEMBL5209115
-
- MDL: MFCD22690248
- インチ: 1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-6(4-5)7(9)10/h2-4,7H,1H3
- InChIKey: FDVNQZVPNUJODO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(=O)OC)C=CN=1)F
計算された属性
- せいみつぶんしりょう: 187.04448479g/mol
- どういたいしつりょう: 187.04448479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 39.2Ų
Methyl 2-(Difluoromethyl)Isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M222000-10mg |
Methyl 2-(Difluoromethyl)Isonicotinate |
1251844-44-6 | 10mg |
$ 50.00 | 2022-06-04 | ||
TRC | M222000-50mg |
Methyl 2-(Difluoromethyl)Isonicotinate |
1251844-44-6 | 50mg |
$ 160.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y0979127-5g |
Methyl 2-(difluoroMethyl)isonicotinate |
1251844-44-6 | 95% | 5g |
$1700 | 2024-08-02 | |
TRC | M222000-100mg |
Methyl 2-(Difluoromethyl)Isonicotinate |
1251844-44-6 | 100mg |
$ 250.00 | 2022-06-04 | ||
Matrix Scientific | 188207-1g |
Methyl 2-(difluoromethyl)pyridine-4-carboxylate |
1251844-44-6 | 1g |
$616.00 | 2023-09-07 | ||
Matrix Scientific | 188207-5g |
Methyl 2-(difluoromethyl)pyridine-4-carboxylate |
1251844-44-6 | 5g |
$1800.00 | 2023-09-07 | ||
Aaron | AR000O02-100mg |
4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester |
1251844-44-6 | 98% | 100mg |
$118.00 | 2025-01-20 | |
Aaron | AR000O02-250mg |
4-Pyridinecarboxylic acid, 2-(difluoromethyl)-, methyl ester |
1251844-44-6 | 98% | 250mg |
$192.00 | 2025-01-20 | |
A2B Chem LLC | AA30006-100mg |
Methyl 2-(difluoromethyl)isonicotinate |
1251844-44-6 | 95% | 100mg |
$237.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514070-1g |
Methyl 2-(difluoromethyl)isonicotinate |
1251844-44-6 | 98% | 1g |
¥5006.00 | 2024-08-09 |
Methyl 2-(Difluoromethyl)Isonicotinate 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
Methyl 2-(Difluoromethyl)Isonicotinateに関する追加情報
Methyl 2-(Difluoromethyl)Isonicotinate (CAS No. 1251844-44-6): A Key Intermediate in Modern Pharmaceutical Research
Methyl 2-(Difluoromethyl)Isonicotinate (CAS No. 1251844-44-6) is a highly significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structural features, particularly the presence of a Difluoromethyl group and an Isonicotinate moiety, make it a valuable building block for developing novel therapeutic agents.
The Difluoromethyl group is a well-documented pharmacophore that enhances metabolic stability and binding affinity in drug candidates. This modification has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory drugs. The incorporation of this group into molecular frameworks often leads to improved pharmacokinetic profiles, making it an attractive feature for medicinal chemists.
In contrast, the Isonicotinate moiety is derived from nicotinic acid, a compound with a long history of therapeutic applications. Nicotinic acid derivatives are known for their cholesterol-lowering and anti-inflammatory properties. The structural similarity between nicotinic acid and its derivatives allows for the design of compounds with enhanced biological activity while maintaining favorable pharmacological properties.
The combination of these two functional groups in Methyl 2-(Difluoromethyl)Isonicotinate offers a versatile platform for drug discovery. Researchers have leveraged this compound to develop inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have shown its potential in modulating enzymes associated with metabolic disorders and inflammatory diseases.
Recent advancements in synthetic methodologies have further expanded the utility of Methyl 2-(Difluoromethyl)Isonicotinate. The development of efficient synthetic routes has enabled the rapid production of analogs with tailored properties, facilitating high-throughput screening and lead optimization campaigns. These advancements have been instrumental in accelerating the discovery of novel therapeutics.
The compound's role in drug development has been underscored by several preclinical studies. Researchers have demonstrated its efficacy in inhibiting key enzymes such as COX-2 and PDE4, which are implicated in inflammation and respiratory diseases, respectively. Additionally, its potential as a scaffold for antiviral agents has been explored, with promising results in early-stage trials.
The synthesis of Methyl 2-(Difluoromethyl)Isonicotinate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the introduction of the Difluoromethyl group via cross-coupling reactions and the subsequent functionalization of the Isonicotinate backbone. These synthetic strategies showcase the versatility of this intermediate and its adaptability to diverse chemical modifications.
The growing interest in Methyl 2-(Difluoromethyl)Isonicotinate has led to increased demand in academic and industrial research settings. Pharmaceutical companies are actively investigating its potential as a starting material for next-generation drugs, while academic laboratories are exploring novel derivatives to uncover new biological activities. This trend reflects the compound's significance as a cornerstone in medicinal chemistry.
The future prospects for Methyl 2-(Difluoromethyl)Isonicotinate strong> are bright, with ongoing research aimed at expanding its applications. Innovations in computational chemistry and artificial intelligence are expected to further enhance its utility by predicting optimal molecular structures and predicting their biological outcomes. These technologies will undoubtedly play a pivotal role in streamlining drug discovery processes.
In conclusion, Methyl 2-(< strong>Difluoromethyl strong>)< strong>Isonicotinate strong>(CAS No. 1251844-44-6) is a multifaceted compound with significant implications for pharmaceutical research. Its unique structural features and versatile synthetic properties make it an indispensable tool for developing innovative therapeutic agents. As research continues to evolve, this compound will undoubtedly remain at the forefront of drug discovery efforts.
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